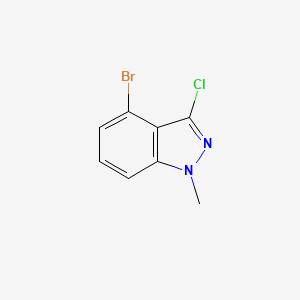

4-Bromo-3-chloro-1-methyl-1H-indazole

Description

4-Bromo-3-chloro-1-methyl-1H-indazole is a halogenated indazole derivative characterized by bromine and chlorine substituents at positions 4 and 3, respectively, and a methyl group at the 1-position of the indazole ring. Applications include its use as a scaffold for drug design, polymer synthesis, and biochemical probes .

Properties

IUPAC Name |

4-bromo-3-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLLFLHUMXEPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281538 | |

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-55-6 | |

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N–N bond formation . Another approach involves the use of transition metal-catalyzed reactions, such as Ag-catalyzed nitration-annulation with tert-butyl nitrite .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions or employing specific catalysts to minimize byproducts and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with

Biological Activity

4-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused to a benzene ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. This article provides an overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

- Molecular Formula : C8H6BrClN2

- Molecular Weight : 245.50 g/mol

- CAS Number : 1337881-55-6

- IUPAC Name : 4-bromo-3-chloro-1-methylindazole

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, with one common method involving cyclization reactions. For instance, a Cu(OAc)2-catalyzed reaction can be used to form the indazole core via N–N bond formation. Optimization of reaction conditions is crucial for achieving high yields and purity, often employing solvent-free conditions or specific catalysts to minimize byproducts .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research indicates that compounds with indazole scaffolds exhibit significant inhibitory effects on various cancer cell lines:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | |

| Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 | |

| Compound 83 | Multiple Myeloma (MM1.S) | 640 |

These compounds demonstrate varying degrees of potency against different tumor types, suggesting that structural modifications can enhance their therapeutic efficacy.

Enzyme Inhibition

The enzyme inhibitory potential of this compound has also been explored. Notably, several studies have identified it as a promising inhibitor for various kinases and enzymes involved in cancer progression:

These findings suggest that the compound may play a role in modulating signaling pathways critical for tumor growth and survival.

Case Study 1: In Vivo Efficacy

In a mouse model of colon cancer, compound CFI-400945 (related to indazole derivatives) effectively inhibited tumor growth, demonstrating the potential for clinical applications in oncology .

Case Study 2: Structure Activity Relationship (SAR)

Research exploring the SAR of indazole derivatives has revealed that substituents at specific positions significantly influence biological activity. For instance, modifications at the 4-position have been shown to enhance enzyme inhibitory effects against FGFR1 .

Comparison with Similar Compounds

Positional Isomerism

- This compound is used in biochemical research but lacks reported therapeutic data .

- 4-Bromo-3-methyl-1H-indazole (CAS 1159511-73-5): Replaces chlorine with a methyl group, reducing electronegativity and enhancing lipophilicity (XLogP3: ~3.2). It is employed in polymer synthesis and as a drug scaffold .

Methyl-Substituted Analogues

- Such modifications are common in kinase inhibitor design .

Methoxy-Substituted Derivatives

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole : Demonstrates the impact of methoxy groups on spectral properties (¹H NMR: δ 7.5–8.0 ppm for aromatic protons), with applications in agrochemical research .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.